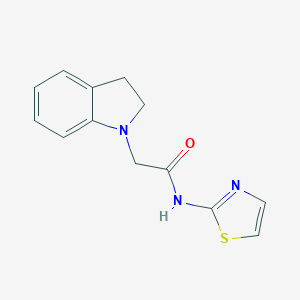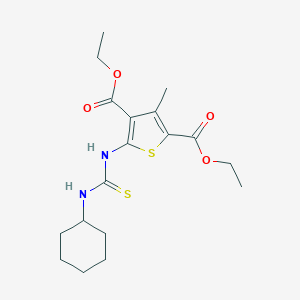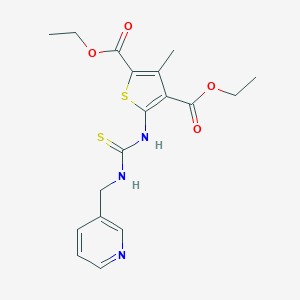![molecular formula C19H20N2O6S2 B274952 Diethyl 5-[(1,3-benzodioxol-5-ylcarbamothioyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B274952.png)
Diethyl 5-[(1,3-benzodioxol-5-ylcarbamothioyl)amino]-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-[(1,3-benzodioxol-5-ylcarbamothioyl)amino]-3-methylthiophene-2,4-dicarboxylate, also known as BDD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDD is a thiophene derivative that has a unique structure, making it an interesting compound for researchers to explore.
Mechanism of Action
The mechanism of action of Diethyl 5-[(1,3-benzodioxol-5-ylcarbamothioyl)amino]-3-methylthiophene-2,4-dicarboxylate is not fully understood, but studies have shown that it has multiple targets in cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of proteasomes, enzymes that are involved in the degradation of proteins.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, leading to programmed cell death. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In addition, this compound has been shown to inhibit the activity of proteasomes, leading to a reduction in protein degradation.
Advantages and Limitations for Lab Experiments
One advantage of using Diethyl 5-[(1,3-benzodioxol-5-ylcarbamothioyl)amino]-3-methylthiophene-2,4-dicarboxylate in lab experiments is its unique structure, which makes it an interesting compound for researchers to explore. Additionally, this compound has been shown to have multiple targets in cancer cells, making it a potential candidate for the development of anti-cancer agents. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of Diethyl 5-[(1,3-benzodioxol-5-ylcarbamothioyl)amino]-3-methylthiophene-2,4-dicarboxylate. One direction is the development of this compound as an anti-cancer agent. Studies have shown that this compound has promising results as an inhibitor of cancer cell growth, and further research is needed to determine its potential as a cancer treatment. Another direction is the study of this compound as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines, and further research is needed to determine its potential as an anti-inflammatory agent. In addition, further research is needed to determine the potential of this compound in material science and environmental science.
Synthesis Methods
The synthesis of Diethyl 5-[(1,3-benzodioxol-5-ylcarbamothioyl)amino]-3-methylthiophene-2,4-dicarboxylate involves a multi-step process, which includes the reaction of 5-methyl-2-thiophene carboxylic acid with thionyl chloride to form 5-methyl-2-thiophene carboxylic acid chloride. This intermediate compound then reacts with diethyl malonate to form diethyl 5-methyl-2-thiophene carboxylate. The next step involves the reaction of diethyl 5-methyl-2-thiophene carboxylate with potassium thiocyanate to form diethyl 5-methyl-2-thiophene carboxylate thiocyanate. Finally, the reaction of diethyl 5-methyl-2-thiophene carboxylate thiocyanate with 1,3-benzodioxole-5-amine results in the formation of this compound.
Scientific Research Applications
Diethyl 5-[(1,3-benzodioxol-5-ylcarbamothioyl)amino]-3-methylthiophene-2,4-dicarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
In material science, this compound has been studied for its potential use in organic electronic devices. This compound has been shown to have excellent electron-transport properties, making it an ideal candidate for use in organic field-effect transistors and organic solar cells.
In environmental science, this compound has been studied for its potential use in water treatment. This compound has been shown to be an effective adsorbent for the removal of heavy metals from water. Studies have also shown that this compound can be used for the removal of organic pollutants from water.
properties
Molecular Formula |
C19H20N2O6S2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
diethyl 5-(1,3-benzodioxol-5-ylcarbamothioylamino)-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C19H20N2O6S2/c1-4-24-17(22)14-10(3)15(18(23)25-5-2)29-16(14)21-19(28)20-11-6-7-12-13(8-11)27-9-26-12/h6-8H,4-5,9H2,1-3H3,(H2,20,21,28) |
InChI Key |
QWONPBJWLPENBT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-phenyl-6-prop-2-enylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B274907.png)
![methyl 2-[[2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274908.png)
![methyl 2-[[2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274910.png)
![methyl 2-[[2-(3-methylpiperidin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274914.png)
![methyl 2-[(2-piperidinoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274915.png)
![3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(4-methyl-1-piperidinyl)-3-(phenylmethyl)-](/img/structure/B274917.png)
![2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B274923.png)
![2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(methylcarbamoyl)acetamide](/img/structure/B274924.png)
![2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B274925.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B274928.png)
![2-[(12-Phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B274935.png)

